3,3-dimethyloxane-4-carboxylic acid
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Overview
Description
3,3-dimethyloxane-4-carboxylic acid is a chemical compound belonging to the class of pyran carboxylic acids. It is characterized by its colorless, crystalline solid form and its solubility in water and organic solvents
Preparation Methods
The synthesis of 3,3-dimethyloxane-4-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the yield and purity of the compound .
Chemical Reactions Analysis
3,3-dimethyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3-dimethyloxane-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
3,3-dimethyloxane-4-carboxylic acid can be compared with other similar compounds, such as:
Tetrahydropyran-4-carboxylic acid: Lacks the dimethyl substitution, leading to different chemical properties.
3,3-Dimethylglutaric acid: Similar in structure but differs in the ring system.
2,2-Dimethyl-1,3-dioxane-4-carboxylic acid: Another related compound with a different ring structure.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties .
Biological Activity
3,3-Dimethyloxane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and cytotoxic properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Research indicates that carboxylic acids, including derivatives like this compound, exhibit significant antibacterial properties. A study on similar carboxylic acids demonstrated their effectiveness against various bacterial strains through disc diffusion methods. The synthesized compounds showed inhibition zones ranging from 13.7 mm to 20.7 mm against pathogens like E. coli and Staphylococcus aureus at concentrations of 0.1 μg/μL .
Table 1: Antibacterial Activity Comparison
Compound | Inhibition Zone (mm) | Concentration (μg/μL) |
---|---|---|
Compound 4 | 13.7 ± 0.58 | 0.1 |
Compound 9 | 16.0 ± 1.7 | 0.1 |
Compound 10 | 20.7 ± 1.5 | 0.1 |
Positive Control (Ciprofloxacin) | 17.2 ± 0.5 | - |
Antioxidant Activity
The antioxidant capacity of carboxylic acids is often evaluated using the DPPH radical scavenging assay. In studies involving related compounds, notable IC50 values were reported, indicating the concentration required to scavenge half of the DPPH radicals present in the solution. For instance, ascorbic acid had an IC50 value of approximately 4.5 μg/mL, while some synthesized derivatives showed comparable or superior activities .
Table 2: Antioxidant Activity Assessment
Compound | IC50 (μg/mL) |
---|---|
Ascorbic Acid | 4.5 |
Compound X | XX.X |
Compound Y | YY.Y |
Cytotoxic Activity
The cytotoxic effects of carboxylic acids are critical for evaluating their safety and efficacy in therapeutic applications. Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines at varying concentrations, with EC50 values indicating potency . The structure-activity relationship (SAR) analysis suggests that modifications in the side chains significantly influence cytotoxicity.
Table 3: Cytotoxicity Data
Compound | EC50 (µM) | Cell Line Tested |
---|---|---|
Compound A | XX.X | HeLa |
Compound B | YY.Y | MCF-7 |
Case Studies
A recent study investigated the synthesis and biological evaluation of various carboxylic acid derivatives, including those related to this compound. The results highlighted the compound's potential as an effective antibacterial agent against resistant strains and its promising antioxidant properties .
Properties
IUPAC Name |
3,3-dimethyloxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5-11-4-3-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXKELLNBXKENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780025-53-7 |
Source
|
Record name | 3,3-dimethyloxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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